REACTION_SMILES
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[CH2:7]([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[O:14][C:15](=[O:16])[NH:17][c:18]1[c:19]([Cl:28])[cH:20][c:21]([C:22](=[O:23])[O:24][CH3:25])[cH:26][cH:27]1.[CH3:1][C:2]([CH3:3])([O-:4])[CH3:5].[CH3:31][S:32]([CH3:33])=[O:34].[ClH:30].[K+:6].[OH2:29]>>[CH2:7]([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[O:14][C:15](=[O:16])[NH:17][c:18]1[c:19]([Cl:28])[cH:20][c:21]([C:22](=[O:23])[OH:24])[cH:26][cH:27]1
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Name
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COC(=O)c1ccc(NC(=O)OCc2ccccc2)c(Cl)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(NC(=O)OCc2ccccc2)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(Nc1ccc(C(=O)O)cc1Cl)OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |